6-Bromo-3,7-diiodo-4-methoxy-2H-indazole is a halogenated indazole derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of bromine and iodine atoms, which can significantly influence its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 478.85 g/mol.
6-Bromo-3,7-diiodo-4-methoxy-2H-indazole falls under the category of heterocyclic compounds, specifically indazoles, which are known for their diverse biological activities. This classification is important for understanding its potential applications in pharmacology and material science.
The synthesis of 6-bromo-3,7-diiodo-4-methoxy-2H-indazole can be achieved through several methodologies, primarily focusing on halogenation reactions. One common approach involves the iodination of 6-bromoindazole using iodine in the presence of a base such as potassium hydroxide in a suitable solvent like dimethylformamide (DMF) to yield the desired product .
The molecular structure of 6-bromo-3,7-diiodo-4-methoxy-2H-indazole features a fused indazole ring system with two iodine atoms at positions 3 and 7, a bromine atom at position 6, and a methoxy group at position 4. This unique substitution pattern contributes to its chemical properties and reactivity.
6-Bromo-3,7-diiodo-4-methoxy-2H-indazole participates in various chemical reactions typical of halogenated compounds. Notably:
The mechanisms involved in these reactions often include nucleophilic attack on the electrophilic carbon atoms bonded to halogens, leading to various substitution products or coupling products depending on the reaction conditions.
The mechanism of action for compounds like 6-bromo-3,7-diiodo-4-methoxy-2H-indazole often relates to their ability to interact with biological targets due to their structural features. For instance:
These properties suggest that the compound may exhibit stability under various conditions but could also pose challenges in terms of solubility in aqueous environments.
6-Bromo-3,7-diiodo-4-methoxy-2H-indazole has potential applications in several scientific fields:
Halogenated indazoles represent a strategically vital class of heterocyclic compounds in medicinal chemistry due to their enhanced binding affinity, metabolic stability, and bioavailability compared to non-halogenated analogs. The indazole core—a bicyclic system fusing benzene and pyrazole rings—provides versatile three-dimensional geometry for target engagement. Halogen atoms (Br, I, Cl, F) introduce steric and electronic perturbations that significantly modulate molecular interactions with biological targets. These modifications enhance π-stacking capabilities, alter dipole moments, and create halogen-bonding interactions with carbonyl groups or electron-rich residues in enzyme binding pockets. The emergence of brominated indazole SCRAs (synthetic cannabinoid receptor agonists) following legislative restrictions in China exemplifies how halogenation evades analog controls while retaining bioactivity [6].
The strategic incorporation of both bromine and iodine at the 6- and 3,7-positions of 2H-indazole creates a unique electronic profile that enhances target selectivity and potency. Bromine's moderate size (van der Waals radius: 1.85 Å) and polarizability optimize hydrophobic pocket interactions, while iodine's larger radius (1.98 Å) and superior leaving-group capability facilitate covalent binding or catalytic inhibition. In SCRA derivatives, 5-bromoindazole analogs (e.g., ADB-5′Br-BUTINACA) exhibit CB1 receptor potency (EC₅₀ = 12.5 nM) comparable to non-halogenated analogs, confirming bromine's role in maintaining efficacy despite increased steric bulk [6]. Iodine further augments this by enabling downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) via oxidative addition intermediates [8]. The 3,7-diiodo-6-bromo pattern in our target compound creates a steric and electronic "halogen triad" that disrupts planar stacking in kinase ATP pockets, a mechanism leveraged in FGFR (fibroblast growth factor receptor) and Bcr-Abl inhibitors [10].
The 4-methoxy group in 6-bromo-3,7-diiodo-4-methoxy-2H-indazole critically influences solubility, membrane permeability, and metabolic resistance. Methoxy's electron-donating capacity (+R effect) elevates the indazole ring's HOMO energy, facilitating π-cation interactions with lysine residues in targets like HIF-1α. Computationally, it reduces cLogP by ~0.5 units compared to methyl or hydrogen substituents, balancing hydrophobic partitioning. Crucially, it shields the C4 position from cytochrome P450-mediated oxidation, a primary metabolic degradation pathway observed in non-methoxylated indazoles [3]. In kinase inhibitors like pazopanib, methoxy groups enhance aqueous solubility (>5-fold vs. chloro analogs) without compromising blood-brain barrier penetration—a key consideration for CNS-targeted agents [3] [10].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0